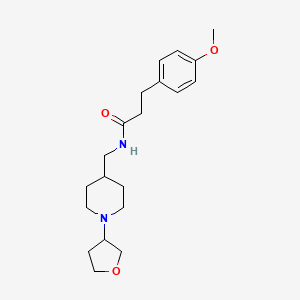
3-(4-methoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-methoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide involves the creation of piperidine derivatives with various substituents that contribute to their pharmacological properties. For instance, the synthesis of 3-methyl-4-(N-phenyl amido)piperidines has been described, with the methoxyacetamide pharmacophore yielding compounds with significant analgesic potency . Similarly, the preparation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a tetrazolylthio moiety has been reported, showing notable gastric acid antisecretory activity . These syntheses involve multi-step reactions, including amide bond formation and the introduction of specific pharmacophores that are crucial for the desired biological activity.
Molecular Structure Analysis
The molecular structure of related piperidine analogs has been characterized using various spectroscopic techniques. For example, the crystal structure of a fentanyl analogue was determined, revealing the protonation of the piperidine ring and the formation of supramolecular motifs . Additionally, the structure of 1-formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one was analyzed, showing that the piperidine-4-one rings adopt a distorted twist-boat conformation, with various substituents attached equatorially or axially . These structural analyses are essential for understanding the conformational preferences and potential intermolecular interactions of the compounds.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be complex, as demonstrated by the kinetics of hydrolysis of a 4-methoxy piperazinyl propyl derivative, which showed acid- and base-catalyzed reactions along with spontaneous water-catalyzed decomposition . The study of the IR carbonyl band of N-methoxy-N-methyl propanamides also revealed the existence of different conformers and their stabilization through various orbital interactions and hydrogen bonding . These analyses provide insights into the stability and degradation pathways of the compounds, which are important for their pharmacological application.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The ultraviolet spectra of 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are regioisomers of the 3,4-methylenedioxyamphetamines, were found to be very similar to those of the MDAs, with characteristic absorption maxima . The chromatographic and mass spectral analysis of these compounds allowed for their distinction from other closely related substances. These properties are critical for the identification and analysis of the compounds in both clinical and forensic settings.
科学的研究の応用
Antiulcer Agents Synthesis
Researchers have explored the synthesis of compounds related to 3-(4-methoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide for their potential as antiulcer agents. In one study, a series of butanamides, similar in structure, demonstrated significant antisecretory activity against gastric acid secretion, indicating potential applications in the development of new antiulcer medications (Ueda et al., 1991).
Sigma Receptor Ligands
Another area of research involves the modification of the piperidine ring of compounds akin to this compound to investigate their binding affinity and selectivity to sigma receptors. These studies aim to develop compounds with potential therapeutic applications in neurology and oncology. One compound demonstrated high potency as a sigma(1) ligand with selectivity over the sigma(2) receptor, suggesting its utility in positron emission tomography (PET) experiments and potential in tumor research and therapy (Berardi et al., 2005).
Bacterial Persister Eradication
Research has also identified compounds structurally related to this compound that can selectively kill bacterial persisters—cells that tolerate antibiotic treatment—without affecting normal antibiotic-sensitive cells. This discovery opens new avenues in addressing the challenge of bacterial persistence in infections, providing a basis for developing strategies to eradicate hard-to-treat bacterial populations (Kim et al., 2011).
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-25-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXOOILWLIVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

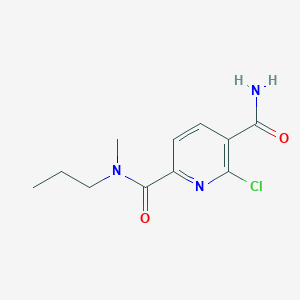
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)
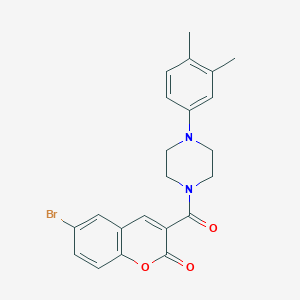
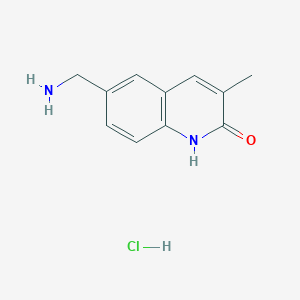


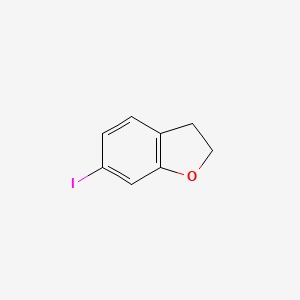
![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

